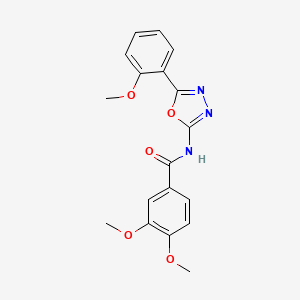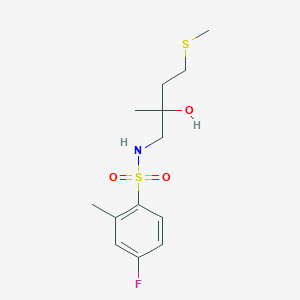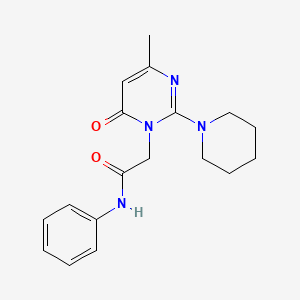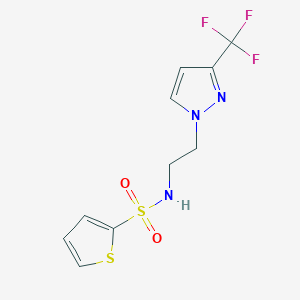![molecular formula C17H21NO B2989892 N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide CAS No. 2411243-50-8](/img/structure/B2989892.png)
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide, also known as CCPA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. CCPA is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a role in regulating blood flow and heart rate. In
Mechanism of Action
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide selectively binds to the A1 adenosine receptor, which is primarily located in the heart and brain. Activation of the A1 receptor results in a decrease in heart rate, vasodilation, and inhibition of neurotransmitter release. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to have high affinity and selectivity for the A1 receptor, making it a useful tool for investigating the physiological effects of A1 receptor activation.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce the risk of stroke. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has also been shown to have potential therapeutic applications in cancer, as it can inhibit tumor growth and angiogenesis.
Advantages and Limitations for Lab Experiments
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has several advantages as a pharmacological tool for laboratory experiments. It has high affinity and selectivity for the A1 adenosine receptor, making it a useful tool for investigating the physiological effects of A1 receptor activation. However, N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Future Directions
There are several potential future directions for research on N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide. One area of interest is the potential therapeutic applications of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide in cardiovascular disease, cancer, and neurodegenerative disorders. Another area of interest is the role of the A1 adenosine receptor in regulating sleep, pain perception, and cognitive function. Further research is needed to fully understand the biochemical and physiological effects of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide and its potential as a pharmacological tool.
Synthesis Methods
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with 2-methylphenylcyclobutanone, followed by a series of reactions that result in the final product. The synthesis method has been described in detail in scientific literature and can be replicated in a laboratory setting.
Scientific Research Applications
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been used as a pharmacological tool in a variety of scientific studies. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential therapeutic applications in cardiovascular disease, cancer, and neurodegenerative disorders. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has also been used in studies investigating the role of the A1 adenosine receptor in regulating sleep, pain perception, and cognitive function.
properties
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-17(19)18(14-8-9-14)15-10-13(11-15)16-7-5-4-6-12(16)2/h3-7,13-15H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCPYYTFADDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)



![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)
![N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2989827.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)
